5-Acetyl-1-[(3-methoxyphenyl)methyl]pyrazole-3-carboxamide
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Overview
Description
5-Acetyl-1-[(3-methoxyphenyl)methyl]pyrazole-3-carboxamide is a compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-1-[(3-methoxyphenyl)methyl]pyrazole-3-carboxamide typically involves the condensation of 1,3-diketones with arylhydrazines. One common method is the reaction of 1-(3-methoxyphenyl)ethanone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring . The reaction conditions often involve the use of catalysts such as nano-ZnO to enhance regioselectivity .
Industrial Production Methods
Industrial production of pyrazole derivatives, including this compound, often employs one-pot multicomponent processes and transition-metal catalysts to streamline the synthesis and improve yields . These methods are designed to be scalable and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-1-[(3-methoxyphenyl)methyl]pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
5-Acetyl-1-[(3-methoxyphenyl)methyl]pyrazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic systems.
Biology: Studied for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Investigated for its potential as an anti-inflammatory and antidiabetic agent.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-Acetyl-1-[(3-methoxyphenyl)methyl]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenyl-1H-pyrazol-5-ol: Another pyrazole derivative with similar biological activities.
3(5)-Aminopyrazoles: Used as precursors for the synthesis of condensed heterocyclic systems.
Indole Derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Uniqueness
5-Acetyl-1-[(3-methoxyphenyl)methyl]pyrazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl group enhances its potential for various biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C14H15N3O3 |
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Molecular Weight |
273.29 g/mol |
IUPAC Name |
5-acetyl-1-[(3-methoxyphenyl)methyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H15N3O3/c1-9(18)13-7-12(14(15)19)16-17(13)8-10-4-3-5-11(6-10)20-2/h3-7H,8H2,1-2H3,(H2,15,19) |
InChI Key |
MSRQBGWSZNINGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NN1CC2=CC(=CC=C2)OC)C(=O)N |
Origin of Product |
United States |
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